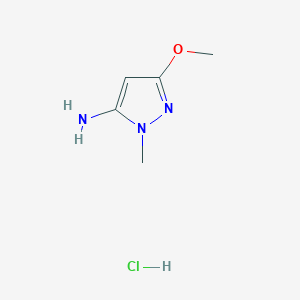
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves cyclization and substitution reactions, utilizing various starting materials and conditions to obtain the desired product. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, has been achieved from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular structure of similar pyrimidine compounds has been determined using various techniques like X-ray crystallography, confirming the presence of substantial hydrogen-bonding interactions that lead to layer structures in the crystal (Odell et al., 2007). These structures are stabilized further by intermolecular interactions, showcasing the complex nature of pyrimidine chemistry.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including regioselective displacement and substitution reactions, demonstrating their reactive nature and versatility as intermediates in organic synthesis. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine showcased the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product (Doulah et al., 2014).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
Crystal and Molecular Structures : The study of crystal and molecular structures of compounds related to 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine reveals substantial hydrogen-bonding interactions, which contribute to layer structures in crystal formations. This research highlights the importance of molecular conformation and intermolecular interactions in the stability and formation of crystal structures (Odell et al., 2007).
Chemical Reactions and Synthesis
Regioselective Reactions : Investigations into the regioselectivity of reactions involving pyrimidine derivatives show how specific substituents and reaction conditions can direct the formation of particular products, offering insights into reaction mechanisms and the synthesis of complex molecules (Doulah et al., 2014).
Synthesis of Pyrimidine Derivatives : Research on the synthesis of pyrimidine derivatives, including those related to 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine, has led to the discovery of new methods and pathways for creating these compounds. These findings are crucial for the development of pharmaceuticals and materials (Bakavoli et al., 2006).
Biochemical Applications and Studies
Molecular Docking and Biological Activity : The study of the molecular structure, docking, and biological activity of pyrimidine derivatives provides valuable information on their potential pharmaceutical applications. Investigations into these compounds' interactions with biological receptors and enzymes offer insights into their medicinal properties and potential therapeutic uses (Aayisha et al., 2019).
Antibacterial and Antifungal Activities : Synthesis and characterization of pyrimidine derivatives related to 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine have demonstrated significant antibacterial and antifungal activities. These studies are crucial for the development of new antimicrobial agents and contribute to our understanding of the structure-activity relationship in medicinal chemistry (Laxmi et al., 2019).
Eigenschaften
IUPAC Name |
4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPBCCFJYPGJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323016 | |
| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine | |
CAS RN |
162272-59-5 | |
| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)
![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)


![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)
![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)




